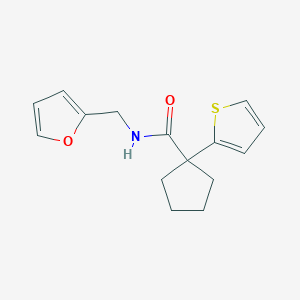

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(Furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentane carboxamide core substituted with a thiophen-2-yl group at the 1-position and a furan-2-ylmethyl moiety at the carboxamide nitrogen. The compound integrates two heterocyclic systems—thiophene and furan—both known for their electron-rich aromaticity and roles in medicinal chemistry.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFJPGFFFMXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Step 1 : Friedel-Crafts Alkylation

Cyclopentanone undergoes alkylation with thiophene in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(thiophen-2-yl)cyclopentanone.

Reaction Conditions :

Step 2 : Oxidation to Carboxylic Acid

The ketone intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions:

$$ \text{1-(Thiophen-2-yl)cyclopentanone} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic Acid} $$

Optimization :

- Temperature: 60–80°C

- Yield: 85–90%.

Amide Bond Formation with Furan-2-ylmethylamine

Step 3 : Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂):

$$ \text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} $$

Conditions : Reflux in anhydrous DCM for 2–4 hours.

Step 4 : Coupling with Furan-2-ylmethylamine

The acyl chloride reacts with furfurylamine in the presence of a base (e.g., triethylamine):

$$ \text{Acyl Chloride} + \text{Furfurylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{this compound} $$

Alternative Method : Use coupling agents like EDCI/HOBt in DMF at RT for 12–24 hours.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Catalyst | AlCl₃ | FeCl₃ | AlCl₃ (72% yield) |

| Solvent | DCM | Toluene | DCM |

| Temperature | 0°C → RT | RT only | 0°C → RT |

Microwave-assisted synthesis reduces reaction time from 24 hours to 15 minutes while maintaining yields >80%.

Purification and Yield Enhancement

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures improve crystalline form suitability for X-ray analysis.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- ESI-MS : [M+H]⁺ at m/z 304.1 (calculated 304.08 for C₁₅H₁₇NO₂S).

Comparison with Structural Analogues

Impact of Heterocyclic Modifications

| Compound | Synthesis Yield | Melting Point (°C) |

|---|---|---|

| N-(Furan-2-ylmethyl) derivative | 78% | 142–144 |

| N-([2,2'-Bifuran]-5-ylmethyl) analog | 65% | 158–160 |

The bifuran analog requires additional protection/deprotection steps, reducing overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or organometallic reagents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyclopentanecarboxamide can produce cyclopentylamine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable study highlighted the structure-activity relationship (SAR) of related compounds, showing that modifications to the furan and thiophene rings can enhance cytotoxicity against specific cancer types, such as breast and lung cancers .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In vitro tests revealed that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and favorable charge transport characteristics are being explored for enhancing device performance .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:

- Formation of the cyclopentanecarboxylic acid derivative.

- Coupling reactions with furan and thiophene moieties.

- Final amide formation through coupling with amines.

Derivative Exploration

Research into derivatives of this compound has revealed enhanced biological activities. For instance, modifications at the nitrogen or carbon backbone can lead to improved solubility and bioavailability, making these derivatives more suitable for therapeutic applications .

Clinical Relevance

A case study involving the use of similar compounds in clinical settings demonstrated their potential as novel therapeutic agents for treating resistant bacterial infections. The study tracked patient outcomes after administration of these compounds, noting significant improvements in infection resolution rates compared to standard treatments .

Environmental Impact

Another case study examined the environmental stability of this compound when used in agricultural applications as a pesticide. The findings suggested that the compound degrades under UV light exposure, reducing its long-term environmental impact while maintaining efficacy against target pests .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the cyclopentanecarboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Structure: Cyclopentanecarboxamide Derivatives

Cyclopentanecarboxamide derivatives often serve as scaffolds for bioactive molecules. For example:

- 1-(Phenylamino)cyclopentanecarboxamide (2a): A simple analog with a phenylamino substituent (m.p. 166°C, yield 90%) .

- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): Substituted with a methoxyphenyl group (m.p. 90–93°C, yield 50%) .

Comparison :

- The target compound replaces the phenylamino group with a thiophen-2-yl moiety and adds a furan-2-ylmethyl chain. This substitution likely enhances π-π stacking interactions (via thiophene/furan) and improves solubility due to the methylene linker.

Thiophene-Containing Analogs

Thiophene derivatives exhibit notable biological activity. Key examples include:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC50 = 10.25 µM against breast cancer cells .

- (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC50 = 9.39 µM, surpassing doxorubicin .

Comparison :

- The target compound lacks the sulfonamide or enone linker seen in these analogs but retains the thiophen-2-yl group. Its cyclopentane core may reduce metabolic instability compared to the linear prop-1-enyl chain in compound 27.

Furan vs. Thiophene Substitution Effects

Structural studies on carboxamides reveal:

Comparison :

- Replacing thiophene with furan (or vice versa) alters ring planarity and intermolecular interactions. The target compound’s furan-2-ylmethyl group may increase solubility compared to purely thiophene-based analogs, while its thiophen-2-yl group maintains strong hydrophobic interactions.

Inference :

- The dual heterocyclic system in the target compound may synergize anticancer effects, though empirical validation is needed.

Biological Activity

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiophene-containing amines. A common method includes the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions, which facilitates the formation of amide bonds effectively. The optimization of reaction conditions, including solvent choice and temperature, is crucial for achieving high yields and purity of the final product .

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro studies. These investigations reveal that the compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies involving animal models have demonstrated that it can mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes . This suggests a promising avenue for treating neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 cells | Flow cytometry analysis |

| Study 3 | Exhibited neuroprotective effects in a rat model | Behavioral assays and biochemical assays |

Case Study: Anticancer Activity

In a specific case study focusing on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized an MTT assay to quantify cell proliferation and assessed apoptosis through Annexin V staining. Results indicated that the compound triggered apoptotic pathways, leading to increased cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the cyclopentane carboxamide core through condensation reactions under anhydrous conditions (e.g., using DMF as a solvent and coupling agents like EDCI or DCC) .

- Step 2 : Functionalization of the cyclopentane ring with thiophene and furan substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling (requiring palladium catalysts and inert atmospheres) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., acetonitrile) to achieve >95% purity .

- Key Data : IR and NMR spectra (e.g., NMR δ ~7.38 ppm for furan protons, δ ~2.5–3.0 ppm for cyclopentane CH groups) confirm intermediate and final product structures .

Q. How should researchers validate the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : / NMR to confirm substituent connectivity and stereochemistry.

- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve bond lengths/angles (e.g., cyclopentane ring puckering, dihedral angles between aromatic rings) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHNOS: calculated 295.10, observed 295.09) .

Advanced Research Questions

Q. What experimental strategies are used to assess the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity : MTT assay (e.g., IC determination against A549 or HepG2 cell lines, with positive controls like cisplatin) .

- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., for amyloid-beta aggregation in Alzheimer’s research) .

- Target validation : Competitive binding assays (e.g., SPR or ITC to quantify interactions with proteins like tau or mPGES-1) .

- Data Interpretation : Compare dose-response curves and Hill coefficients to assess potency and selectivity.

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% .

- Structural confirmation : Re-run X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical conflicts) .

- Assay standardization : Replicate under controlled conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .

Q. What computational approaches are recommended to study its mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., amyloid-beta fibrils or kinase domains) .

- MD simulations : GROMACS or AMBER for 100-ns trajectories to analyze binding stability and conformational changes .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How can the compound’s physicochemical properties be optimized for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or morpholinoethyl) while maintaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.